molecular formula C17H20N2O2 B2920306 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide CAS No. 902638-44-2

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide

Cat. No.: B2920306
CAS No.: 902638-44-2
M. Wt: 284.359
InChI Key: AHUUZNYJMRKOAM-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide (IUPAC name: this compound; molecular formula: C₁₇H₂₀N₂O₃) is a benzamide derivative featuring a 2-amino-substituted benzamide core linked to a 3,4-dimethylphenoxy ethyl group . This compound has been identified as a screening candidate in drug discovery due to its structural similarity to bioactive benzamides targeting diverse therapeutic areas, including antimicrobial, anticancer, and neurological applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-7-8-14(11-13(12)2)21-10-9-19-17(20)15-5-3-4-6-16(15)18/h3-8,11H,9-10,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUUZNYJMRKOAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide typically involves the reaction of 2-amino-benzamide with 2-(3,4-dimethylphenoxy)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural features, biological activities, and applications of 2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide and related compounds:

Compound Name & Structure Key Modifications Biological Activity/Application Research Findings Reference ID
This compound 3,4-dimethylphenoxy ethyl; 2-amino benzamide Screening compound (potential antimicrobial/anticancer) Limited direct data; hypothesized activity based on structural analogues .
2-Amino-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide 3,4-dimethoxy phenyl; propan-2-yl linkage Spasmolytic, anti-inflammatory 90% synthesis yield; demonstrated smooth muscle relaxation in vitro .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxy phenyl; no amino group Melatonin signaling modulation in Plasmodium Blocked parasite synchronization at IC₅₀ = 22.8 µM .
2-Amino-N-(3,4-dimethoxyphenyl)benzamide Direct 3,4-dimethoxy phenyl substitution Antimicrobial Moderate activity against S. aureus (MIC = 32 µg/mL) .
3,4-Dimethoxy-N-[[4-[2-[methyl(phenylmethyl)amino]ethoxy]phenyl]methyl]benzamide Complex ether-amine linkage Sigma receptor binding (hypothesized) Structural similarity to sigma-1 ligands for cancer imaging/therapy .
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Polyphenolic substitutions Antioxidant IC₅₀ = 2.5 µM for superoxide radical scavenging .

Key Structural and Pharmacological Insights

Substituent Effects on Activity: Methoxy vs. Methyl Groups: Methoxy substituents (e.g., in Rip-B) enhance electron density, improving binding to receptors like sigma-1 , while methyl groups (as in the target compound) increase lipophilicity, favoring membrane penetration . Amino Group Role: The 2-amino group in benzamides enhances hydrogen bonding with microbial enzymes or DNA, as seen in antimicrobial derivatives .

Linkage Modifications: Ethylphenoxy linkages (target compound) vs. propan-2-yl (anti-inflammatory derivatives) alter conformational flexibility and steric hindrance, impacting target engagement .

Antimicrobial: 2-Aminobenzamides with halophenyl substituents exhibit broad-spectrum activity, but the target compound’s dimethylphenoxy group may reduce polarity, limiting solubility .

Biological Activity

2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

The compound is synthesized through the reaction of 2-amino-benzamide with 2-(3,4-dimethylphenoxy)ethyl chloride under basic conditions like sodium hydroxide or potassium carbonate. The purification process typically involves recrystallization or column chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the biological system under study.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 hepatocellular carcinoma cells, with an IC50 value lower than that of established chemotherapeutics like Etoposide . The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly in the G2 phase .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential utility in treating inflammatory diseases.

Enzyme Modulation

As a biochemical probe, this compound is investigated for studying enzyme activity and protein interactions. This role is crucial for understanding metabolic pathways and developing new therapeutic agents.

Comparative Analysis with Similar Compounds

The structure of this compound shares similarities with other benzamide derivatives. A comparison table illustrates the differences in biological activities among these compounds:

Compound NameIC50 (µM) against HepG2Mechanism of Action
This compound<0.79Induces apoptosis; cell cycle arrest
2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide>10Moderate cytotoxicity
2-amino-N-[2-(3,4-dichlorophenoxy)ethyl]benzamide>15Weak antiproliferative effects

This table highlights the superior potency of this compound compared to its analogs.

Case Studies

  • Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells, with an IC50 value of approximately 0.56 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins like BCL-2 .
  • Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked decrease in inflammatory markers such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Q & A

Q. How can the compound be repurposed for non-traditional applications (e.g., agrochemicals or materials science)?

  • Methodology : Screen against non-conventional targets (e.g., plant pathogens or polymer matrices) using high-throughput assays. Leverage its benzamide core as a building block for metal-organic frameworks (MOFs) or photostable coatings, guided by precedents in triazine-based material design .

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